Diprenorphine hydrochloride

Description

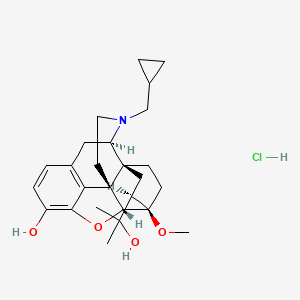

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO4.ClH/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25;/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3;1H/t18-,19-,22-,24-,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPUINKKJUSSDZ-UVGWPQHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14357-78-9 (Parent) | |

| Record name | Diprenorphine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

462.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16808-86-9 | |

| Record name | 6,14-Ethenomorphinan-7-methanol, 17-(cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α,α-dimethyl-, hydrochloride (1:1), (5α,7α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16808-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprenorphine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPRENORPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBS7IEP4SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Diprenorphine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprenorphine (B84857) hydrochloride is a potent opioid receptor ligand with a complex and multifaceted mechanism of action. This technical guide provides a comprehensive overview of its interaction with the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). Through a detailed examination of its binding affinity and functional activity, this document elucidates the molecular basis for its pharmacological effects. Quantitative data from key in vitro assays are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Diprenorphine is a semi-synthetic opioid derivative that has been a valuable tool in both veterinary medicine and pharmacological research.[1] Its primary clinical application is as a potent, non-selective opioid receptor antagonist for the reversal of the effects of highly potent opioids like etorphine and carfentanil in large animals.[1] However, a deeper investigation into its pharmacological profile reveals a more nuanced interaction with opioid receptors, exhibiting partial agonist activity at both the delta (δ) and kappa (κ) opioid receptors, while acting as a potent antagonist at the mu (µ) opioid receptor.[2][3] This complex pharmacology makes it a subject of interest for researchers exploring the intricacies of the opioid system.

Receptor Binding Affinity

Diprenorphine exhibits high affinity for all three classical opioid receptors, with Ki values in the subnanomolar range. This high, non-selective affinity is a key characteristic of its pharmacological profile.[4]

Quantitative Binding Data

The binding affinity of diprenorphine for µ, δ, and κ opioid receptors has been determined through competitive radioligand binding assays, often utilizing [3H]diprenorphine as the radioligand.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Mu (µ) | [3H]diprenorphine | Rat brain membranes | 0.20 | [4] |

| Delta (δ) | [3H]diprenorphine | Rat brain membranes | 0.18 | [4] |

| Kappa (κ) | [3H]diprenorphine | Rat brain membranes | 0.47 | [4] |

Table 1: Binding Affinity of Diprenorphine at Opioid Receptors.

Functional Activity

The functional activity of diprenorphine is where its complexity becomes most apparent. It does not act as a simple antagonist at all opioid receptors but displays a mixed agonist-antagonist profile.

-

Mu (µ) Opioid Receptor: Diprenorphine is a potent antagonist at the µ-opioid receptor.[2] This antagonism is responsible for its ability to reverse the effects of µ-agonists like morphine.

-

Delta (δ) Opioid Receptor: At the δ-opioid receptor, diprenorphine acts as a partial agonist.[2][3] This partial agonism has been linked to potential antidepressant-like effects.[2]

-

Kappa (κ) Opioid Receptor: Similar to its action at the δ-receptor, diprenorphine is a partial agonist at the κ-opioid receptor.[2][3]

Due to the partial agonist nature at δ and κ receptors, diprenorphine can produce some opioid-like effects in the absence of other opioids, particularly those mediated by the kappa receptor, which can include sedation.[1]

Quantitative Functional Data

| Receptor | Assay | Parameter | Value | Functional Effect |

| Mu (µ) | GTPγS / cAMP | IC50 | Potent (nM range) | Antagonist |

| Delta (δ) | GTPγS / cAMP | EC50 / Emax | Partial Agonist | Partial Agonist |

| Kappa (κ) | GTPγS / cAMP | EC50 / Emax | Partial Agonist | Partial Agonist |

Table 2: Functional Activity Profile of Diprenorphine.

Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[4] Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] They also modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[5]

As an antagonist at the µ-opioid receptor, diprenorphine blocks the agonist-induced activation of these signaling pathways. Conversely, as a partial agonist at the δ and κ receptors, it can partially activate these same pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of diprenorphine hydrochloride.

[3H]Diprenorphine Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace the radiolabeled ligand [3H]diprenorphine from opioid receptors.[6][7]

Materials:

-

Receptor Source: Membranes from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) or brain tissue homogenates.

-

Radioligand: [3H]diprenorphine.

-

Test Compound: this compound or other competing ligands.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled opioid ligand (e.g., 10 µM naloxone).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]diprenorphine (at a concentration near its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.

-

Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation by an agonist.[8][9]

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

[35S]GTPγS.

-

GDP.

-

Test Compound: this compound or other ligands.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: Unlabeled GTPγS.

Procedure:

-

Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

-

Pre-incubation: Incubate membranes with GDP and the test compound.

-

Reaction Initiation: Add [35S]GTPγS to start the reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the ligand concentration to determine EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the ability of a ligand to inhibit adenylyl cyclase and reduce intracellular cAMP levels.[10][11]

Materials:

-

Cells expressing the opioid receptor of interest.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

IBMX (a phosphodiesterase inhibitor).

-

Test Compound: this compound or other ligands.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Culture cells expressing the target opioid receptor.

-

Pre-treatment: Incubate cells with IBMX.

-

Compound Addition: Add varying concentrations of the test compound.

-

Stimulation: Add forskolin to stimulate cAMP production.

-

Incubation: Incubate for a defined period (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial assay kit.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the ligand concentration to determine IC50 values.

Conclusion

This compound's mechanism of action is characterized by its high, non-selective affinity for µ, δ, and κ opioid receptors, coupled with a mixed functional profile of potent µ-antagonism and partial agonism at δ and κ receptors. This complex pharmacology underscores the importance of comprehensive in vitro characterization of opioid ligands. The experimental protocols detailed in this guide provide a framework for the continued investigation of diprenorphine and other novel opioid receptor modulators, facilitating a deeper understanding of their therapeutic potential and underlying molecular mechanisms.

References

- 1. Diprenorphine - Wikipedia [en.wikipedia.org]

- 2. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of Diprenorphine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of Diprenorphine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [6-O-methyl-11C]Diprenorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Binding Affinity of Diprenorphine at Mu, Delta, and Kappa Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diprenorphine (B84857), a potent, non-selective opioid receptor ligand, exhibits a complex pharmacological profile characterized by high affinity across the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). This technical guide provides an in-depth overview of the binding affinity of diprenorphine, details the experimental protocols used for its characterization, and illustrates the associated signaling pathways.

Quantitative Binding Affinity of Diprenorphine

Diprenorphine is recognized for its high-affinity binding to all three opioid receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of this binding affinity, where a lower Ki value indicates a higher affinity. The following table summarizes the quantitative binding affinity data for diprenorphine at mu, delta, and kappa opioid receptors from a key study.

| Opioid Receptor Subtype | Diprenorphine Ki (nM) | Species/Tissue Source |

| Mu (µ) | 0.20 | Rat brain membranes |

| Delta (δ) | 0.18 | Rat brain membranes |

| Kappa (κ) | 0.47 | Rat brain membranes |

Data sourced from Chang et al. as cited in the Molecular Imaging and Contrast Agent Database (MICAD)[1].

Functionally, diprenorphine acts as a partial agonist at delta and kappa opioid receptors and as an antagonist at the mu-opioid receptor[2]. This mixed agonist-antagonist profile contributes to its unique pharmacological effects.

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity of diprenorphine is typically determined using a radioligand competition binding assay. This method measures the ability of an unlabeled compound (diprenorphine) to displace a radiolabeled ligand with known affinity for the receptor. The following is a representative protocol.

Membrane Preparation

-

Tissue Homogenization: Frozen brain tissue (e.g., rat brain) or cells expressing the opioid receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with binding.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

Storage: The prepared membranes are stored at -80°C until use.

Competition Binding Assay

-

Assay Buffer: A suitable assay buffer is prepared, typically 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: The assay is set up in microcentrifuge tubes or a 96-well plate. Each reaction tube contains:

-

A fixed concentration of a radiolabeled ligand with high affinity for the opioid receptor subtype being studied (e.g., [³H]diprenorphine).

-

Varying concentrations of unlabeled diprenorphine.

-

A known amount of the prepared cell membranes (e.g., 100-200 µg of protein).

-

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

Data Analysis

-

Determination of IC50: The concentration of diprenorphine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the diprenorphine concentration.

-

Calculation of Ki: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. Diprenorphine's interaction with these receptors leads to distinct downstream effects depending on the receptor subtype.

Mu (µ) Opioid Receptor Antagonism

As an antagonist at the mu-opioid receptor, diprenorphine binds to the receptor but does not induce the conformational change necessary for G-protein activation. This blocks the binding and subsequent signaling of endogenous and exogenous mu-opioid agonists like morphine.

References

Pharmacological Profile of Diprenorphine as a Partial Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprenorphine (B84857), a derivative of thebaine, is a potent opioid receptor ligand with a complex pharmacological profile. While classically recognized as a powerful opioid antagonist used in veterinary medicine to reverse the effects of high-potency opioids like etorphine and carfentanil, it is more accurately characterized as a partial agonist at opioid receptors.[1] This technical guide provides an in-depth overview of the pharmacological properties of diprenorphine, focusing on its partial agonist activity at the mu (μ), delta (δ), and kappa (κ) opioid receptors. The document details its binding affinity, functional activity, and the signaling pathways it modulates, offering a comprehensive resource for researchers in pharmacology and drug development.

Receptor Binding Affinity

Diprenorphine exhibits high affinity for all three major opioid receptors. Its non-selective, high-affinity binding profile is a key characteristic.[2] Quantitative binding affinity is typically determined through competitive radioligand binding assays, where the ability of diprenorphine to displace a radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is a measure of this binding affinity, with lower values indicating higher affinity.

Table 1: Binding Affinity (Ki) of Diprenorphine at Opioid Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Mu (μ) | [3H]Diprenorphine | Rat brain membranes | 0.20 | [3] |

| Delta (δ) | [3H]Diprenorphine | Rat brain membranes | 0.18 | [3] |

| Kappa (κ) | [3H]Diprenorphine | Rat brain membranes | 0.47 | [3] |

Note: Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue or cell line preparation.

Functional Activity as a Partial Agonist

As a partial agonist, diprenorphine binds to opioid receptors and elicits a response that is lower than that of a full agonist. This intrinsic activity is a critical aspect of its pharmacological profile and is quantified by its efficacy (Emax) and potency (EC50) in functional assays. The primary downstream signaling pathway for opioid receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Another important pathway involves the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate distinct signaling cascades.

Table 2: Comparative Functional Activity of Opioid Ligands

| Ligand | Receptor | Assay | Potency (EC50, nM) | Efficacy (Emax, % of full agonist) | Reference |

| Diprenorphine | μ, δ, κ | cAMP Inhibition | Data not available | Data not available | |

| Diprenorphine | μ, δ, κ | β-Arrestin Recruitment | Data not available | Data not available | |

| Buprenorphine (comparator) | μ | G-protein activation | Varies | Partial Agonist | [1] |

| Buprenorphine (comparator) | μ | β-Arrestin Recruitment | Varies | Low Efficacy | [4] |

Signaling Pathways Modulated by Diprenorphine

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production. As a partial agonist, diprenorphine stabilizes a receptor conformation that leads to a submaximal activation of this G-protein signaling cascade compared to a full agonist.

The recruitment of β-arrestin to the activated receptor is another key signaling event. This process is involved in receptor desensitization and internalization, and can also initiate G-protein independent signaling. The degree to which a partial agonist like diprenorphine promotes β-arrestin recruitment can influence its long-term effects and side-effect profile, a concept known as functional selectivity or biased agonism.

Figure 1. Signaling pathway of diprenorphine as a partial agonist.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [3H]diprenorphine or a subtype-selective radioligand).

-

Test compound (diprenorphine).

-

Non-specific binding control (e.g., naloxone (B1662785) at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of diprenorphine).

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of diprenorphine to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Figure 2. Experimental workflow for a radioligand binding assay.

cAMP Inhibition Assay

This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (diprenorphine).

-

Reference full agonist (e.g., DAMGO).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

-

Procedure:

-

Cell Plating: Plate cells in a suitable microplate and grow to confluence.

-

Pre-incubation: Pre-incubate cells with varying concentrations of diprenorphine or the reference agonist.

-

Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of the compound to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) values. The Emax of diprenorphine will be compared to that of the full agonist to quantify its partial agonist activity.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor.

-

Materials:

-

Engineered cell line co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® cells).

-

Test compound (diprenorphine).

-

Reference full agonist.

-

Substrate for the reporter enzyme.

-

Luminometer or fluorescence plate reader.

-

-

Procedure:

-

Cell Plating: Plate the engineered cells in a microplate.

-

Compound Addition: Add varying concentrations of diprenorphine or the reference agonist to the wells.

-

Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

-

Substrate Addition: Add the enzyme substrate.

-

Signal Detection: Measure the resulting chemiluminescent or fluorescent signal.

-

Data Analysis: Plot the signal intensity against the log concentration of the compound to generate a dose-response curve. Determine the EC50 and Emax values for β-arrestin recruitment.

-

Figure 3. Workflow for functional assays.

In Vivo Pharmacology

In vivo studies have further elucidated the complex pharmacological profile of diprenorphine. While its antagonist properties are utilized in veterinary medicine, its partial agonist activity at δ- and κ-opioid receptors has been linked to potential therapeutic effects. For instance, research has shown that diprenorphine can produce antidepressant-like effects in animal models, which are mediated by its partial agonism at the δ-opioid receptor.[5] The dose-response relationship in vivo is complex, reflecting its mixed agonist-antagonist profile. At lower doses, partial agonist effects may be more prominent, while at higher doses, its antagonist activity at the μ-opioid receptor can dominate.

Conclusion

Diprenorphine possesses a unique and complex pharmacological profile as a high-affinity, non-selective partial agonist at μ, δ, and κ opioid receptors, with pronounced antagonist effects, particularly at the μ-receptor. Its high binding affinity across all three receptor subtypes, coupled with its submaximal intrinsic activity, distinguishes it from both full agonists and silent antagonists. A thorough understanding of its functional selectivity—the differential activation of G-protein versus β-arrestin pathways at each receptor—is crucial for fully characterizing its therapeutic potential and potential side effects. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this multifaceted opioid ligand. Further quantitative studies on its functional efficacy and potency are warranted to fully unlock its therapeutic possibilities.

References

- 1. Differential activation of G-proteins by μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [6-O-methyl-11C]Diprenorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ww2.uthscsa.edu [ww2.uthscsa.edu]

In Vivo Distribution of [3H]Diprenorphine in the Rat Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo distribution of the non-selective opioid receptor antagonist, [3H]diprenorphine, in the rat brain. The document outlines detailed experimental methodologies, presents quantitative data on regional brain distribution, and illustrates the underlying opioid receptor signaling pathways.

Data Presentation: Regional Distribution of [3H]Diprenorphine Binding

The in vivo binding of [3H]diprenorphine in the rat brain reveals a distinct and heterogeneous distribution, reflecting the density of opioid receptors (mu, delta, and kappa). While absolute quantification can vary between studies based on methodological differences, the relative distribution pattern is consistent. The following tables summarize representative quantitative data on [3H]diprenorphine binding in various rat brain regions.

Table 1: In Vivo [3H]Diprenorphine Binding in Major Rat Brain Regions

| Brain Region | Binding Density (fmol/mg tissue) - Representative Values | Receptor Subtypes Present |

| Cortex | ||

| Frontal Cortex | 25 - 40 | μ, δ, κ |

| Parietal Cortex | 20 - 35 | μ, δ, κ |

| Cingulate Cortex | 30 - 50 | μ, δ |

| Striatum | ||

| Caudate Putamen | 50 - 80 (patchy distribution) | μ, δ, κ |

| Nucleus Accumbens | 40 - 70 | μ, δ, κ |

| Thalamus | 40 - 70 | μ, κ |

| Hippocampus | 30 - 50 | μ, κ |

| Amygdala | 40 - 60 | μ, δ, κ |

| Midbrain | ||

| Substantia Nigra | 35 - 55 | μ, δ |

| Periaqueductal Gray | 50 - 75 | μ, κ |

| Pons | ||

| Locus Coeruleus | 60 - 90 | μ |

| Cerebellum | 5 - 15 | Low density of all subtypes |

Note: These values are compiled from multiple sources and represent a qualitative to semi-quantitative synthesis. Actual values can be influenced by factors such as the specific activity of the radioligand, the post-injection time, and the specific rat strain used.

Table 2: Saturable In Vivo Binding of [3H]Diprenorphine

| Parameter | Value | Reference |

| Saturable Binding Sites in Whole Brain | 25-30 pmol/g brain | [1] |

| Dose for 50% Occupancy (ED50) | 10-15 µg/kg (s.c.) | [1] |

| Percentage of Total Brain Activity (tracer doses) | ~70% | [1] |

Experimental Protocols

The following sections provide a detailed methodology for a typical in vivo [3H]diprenorphine distribution study in rats using quantitative autoradiography.

Animal Preparation and Radioligand Administration

-

Animals: Male Sprague-Dawley rats (200-250g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Radioligand: [3H]diprenorphine with a high specific activity is required. The radioligand is typically diluted in sterile saline for injection.

-

Administration: For in vivo labeling, [3H]diprenorphine is administered intravenously (i.v.) via a tail vein or subcutaneously (s.c.). The choice of administration route can affect the pharmacokinetics and subsequent distribution profile. A typical intravenous dose might be in the range of 10-50 µCi per animal. To determine non-specific binding, a separate cohort of animals is pre-treated with a high dose of a non-labeled opioid antagonist, such as naloxone (B1662785) (e.g., 1 mg/kg, i.v.), 15-30 minutes prior to the injection of [3H]diprenorphine.

Tissue Harvesting and Sectioning

-

Euthanasia and Brain Extraction: At a predetermined time point after radioligand injection (e.g., 30-60 minutes), animals are euthanized. Anesthesia followed by decapitation is a common method. The brain is rapidly removed and frozen in isopentane (B150273) chilled with dry ice to minimize post-mortem diffusion of the radioligand.

-

Cryosectioning: The frozen brain is mounted onto a cryostat chuck. Coronal or sagittal sections (typically 20 µm thick) are cut at a controlled temperature (e.g., -20°C).

-

Slide Mounting: The tissue sections are thaw-mounted onto gelatin-coated microscope slides and stored at -80°C until autoradiography.

Quantitative Autoradiography

-

Film Apposition: The slides with the brain sections are apposed to tritium-sensitive film (e.g., Hyperfilm-3H) in light-tight cassettes.

-

Exposure: The cassettes are stored at 4°C for a duration determined by the specific activity of the radioligand and the density of receptors (typically several weeks to months).

-

Film Development: After exposure, the film is developed using standard photographic developing and fixing solutions.

-

Image Analysis: The resulting autoradiograms are digitized. The optical density of the film in different brain regions is measured using a computerized image analysis system.

-

Quantification: To convert optical density to radioactivity concentration (e.g., fmol/mg tissue), calibrated tritium (B154650) standards are co-exposed with the brain sections. A standard curve is generated by plotting the optical density of the standards against their known radioactivity. This curve is then used to interpolate the radioactivity concentration in the brain regions of interest. Specific binding is calculated by subtracting the non-specific binding (from naloxone-pretreated animals) from the total binding.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by opioid receptors and the experimental workflow for an in vivo [3H]diprenorphine distribution study.

Caption: G-Protein dependent signaling cascade of opioid receptors.

Caption: β-Arrestin mediated signaling pathway of opioid receptors.

References

An In-Depth Technical Guide to Investigating the Endogenous Opioid System Using Diprenorphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of diprenorphine (B84857) as a tool for investigating the endogenous opioid system. Diprenorphine, a potent, non-selective opioid receptor antagonist, serves as an invaluable ligand in both in vitro and in vivo experimental paradigms. Its high affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors allows for the global assessment of opioid receptor availability and dynamics. This document details experimental protocols for key assays, presents quantitative data on diprenorphine's binding characteristics and pharmacokinetic profile, and visualizes critical signaling pathways and experimental workflows. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize diprenorphine in their studies of opioid pharmacology and neuroscience.

Introduction to the Endogenous Opioid System and Diprenorphine

The endogenous opioid system is a critical neuromodulatory system involved in a myriad of physiological processes, including pain perception, reward, mood regulation, and autonomic control. This system comprises endogenous opioid peptides (e.g., endorphins, enkephalins, and dynorphins) and their corresponding G-protein coupled receptors (GPCRs): the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1]

Diprenorphine is a semi-synthetic opioid antagonist that exhibits high affinity and non-selectivity for all three major opioid receptor subtypes. While its clinical use is primarily in veterinary medicine for reversing the effects of potent opioid agonists, its pharmacological profile makes it an exceptional research tool.[2] The radiolabeled forms of diprenorphine, particularly [¹¹C]diprenorphine and [³H]diprenorphine, are extensively used in Positron Emission Tomography (PET) and in vitro receptor binding assays, respectively, to quantify opioid receptor density and occupancy.

Quantitative Data

Diprenorphine Opioid Receptor Binding Affinity

The binding affinity of diprenorphine for the µ, δ, and κ opioid receptors is typically quantified by its inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Mu (µ) | [³H]Diprenorphine | MOR Membranes | 0.39 | [2] |

| Delta (δ) | [³H]Diprenorphine | DOR Membranes | 0.44 | [2] |

| Kappa (κ) | [³H]Diprenorphine | KOR Membranes | 0.27 | [2] |

| Mu (µ) | [³H]Diprenorphine | NMB Cell Membranes | ~0.46 (KD) | [2] |

| Delta (δ) | [³H]Diprenorphine | NMB Cell Membranes | ~0.46 (KD) | [2] |

| Kappa (κ) | [³H]Diprenorphine | NMB Cell Membranes | ~0.46 (KD) | [2] |

Pharmacokinetic Properties of Diprenorphine

Pharmacokinetic data for diprenorphine is less abundant in publicly available literature compared to clinically used opioids. The following table provides a summary of available information, with some data extrapolated from studies on the structurally similar compound, buprenorphine, for comparative context.

| Species | Administration Route | Half-life (t½) | Bioavailability | Key Findings & Reference |

| Dogs | Intravenous (IV) | ~270 ± 130 minutes (Buprenorphine) | 100% (IV) | Pharmacokinetic variables for buprenorphine differed from previous reports, suggesting dosing intervals should be based on pain assessment.[3] |

| Dogs | Oral Transmucosal (OTM) | Similar to IV (Buprenorphine) | 38% ± 12% (20 µg/kg), 47% ± 16% (120 µg/kg) (Buprenorphine) | OTM buprenorphine may be an alternative for pain management in dogs.[1] |

| Rhesus Macaques | Intravenous (IV) | 12.1–95.6 hours (Buprenorphine) | 100% (IV) | Buprenorphine has a very long terminal half-life with high individual variability.[4] |

| Rhesus Macaques | Intramuscular (IM) | Not explicitly stated | 68.1% (Buprenorphine) | Buprenorphine concentrations were maintained above 0.10 ng/mL for 12 hours.[4] |

| Humans | Sublingual | 3 to 44 hours (mean range) (Buprenorphine) | Variable (avoids first-pass metabolism) | Buprenorphine has a long and variable terminal elimination half-life.[5] |

Dosages of Diprenorphine in Animal Behavioral Studies

The dosage of diprenorphine used in animal behavioral studies varies depending on the species, the specific behavioral paradigm, and the research question.

| Species | Behavioral Paradigm | Dosage Range | Route of Administration | Reference |

| Rats | Conditioned Place Preference (CPP) | 0.3 - 3.0 mg/kg (Buprenorphine) | Subcutaneous (SC) | Rewarding effects of buprenorphine follow an inverted U-shaped dose-response curve.[6] |

| Rats | Conditioned Place Preference (CPP) | 0.5 - 1.0 mg/kg (Buprenorphine) | Subcutaneous (SC) | Buprenorphine has the potential to induce CPP in rats, but the effect depends on the dose.[7] |

| Mice | Conditioned Place Preference (CPP) | 0.32 - 10 mg/kg (Morphine for comparison) | Intraperitoneal (i.p.) | Morphine induced CPP along similar inverted U-shaped dose-response curves in adolescent and adult mice.[8] |

| Titi Monkeys | Social Behavior | Not specified | Not specified | Morphine reduced side-by-side contact in this monogamous primate model.[9] |

Experimental Protocols

In Vitro Receptor Binding Assay: Competitive Binding with [³H]Diprenorphine

This protocol outlines the determination of the binding affinity (Kᵢ) of a test compound for opioid receptors using [³H]diprenorphine.

3.1.1. Materials

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ, δ, or κ opioid receptor, or homogenized brain tissue from rodents.

-

Radioligand: [³H]Diprenorphine.

-

Test Compound: Unlabeled compound of interest.

-

Non-specific Binding Control: Naloxone or unlabeled diprenorphine at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter.

3.1.2. Procedure

-

Membrane Preparation: Thaw frozen cell membranes or fresh brain tissue homogenates on ice. Resuspend in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]diprenorphine (at a concentration near its Kₔ, e.g., 0.5 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]diprenorphine, non-specific binding control (e.g., 10 µM naloxone), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]diprenorphine, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[10]

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

3.1.3. Data Analysis

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

-

Determine IC₅₀: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of [³H]diprenorphine. This is determined using non-linear regression analysis.

-

Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

-

[L] is the concentration of the radioligand ([³H]diprenorphine).

-

Kₔ is the dissociation constant of the radioligand for the receptor.

-

In Vivo Imaging: [¹¹C]Diprenorphine Positron Emission Tomography (PET)

This protocol describes a typical PET imaging study in humans to quantify opioid receptor availability.

3.2.1. Radiotracer Synthesis [¹¹C]Diprenorphine is typically synthesized via the O-methylation of a precursor molecule, such as 3-O-t-butyldimethylsilyl-(6-O-desmethyl)diprenorphine, with [¹¹C]methyl iodide, followed by acidic deprotection. The synthesis is automated and should yield a product with high radiochemical purity (>98%) and specific activity.

3.2.2. Subject Preparation

-

Subjects should be healthy volunteers or patients who have provided informed consent according to an institutionally approved protocol.

-

Subjects should abstain from food and drink (except water) for at least 4 hours prior to the scan.

-

An individually molded thermoplastic mask is used to minimize head motion during the scan.[11]

-

A peripheral venous catheter is inserted for radiotracer injection, and an arterial line may be placed for blood sampling to determine the arterial input function.

3.2.3. Image Acquisition

-

The subject is positioned in the PET scanner.

-

A transmission scan is performed for attenuation correction.

-

[¹¹C]Diprenorphine is injected as an intravenous bolus (e.g., 15 mCi).[11]

-

Dynamic PET data acquisition begins at the time of injection and continues for a specified duration (e.g., 90 minutes).[11]

3.2.4. Data Analysis

-

Image Reconstruction and Pre-processing: Dynamic PET images are reconstructed with corrections for attenuation, scatter, and random coincidences. The images are also corrected for inter-scan head movement.

-

Kinetic Modeling: The regional time-activity curves (TACs) are analyzed using pharmacokinetic models to estimate the binding potential (BP).

-

Simplified Reference Tissue Model (SRTM): This model is often used when a suitable reference region (an area with negligible specific receptor binding, such as the occipital cortex for opioid receptors) is available. It allows for the estimation of BP without the need for arterial blood sampling.[11]

-

Compartmental Models: These models, often requiring an arterial input function, can provide more detailed kinetic parameters. A three-tissue compartmental model can describe the regional pharmacokinetics of [¹¹C]diprenorphine, separating the tracer into free/non-specifically bound, specifically bound, and a kinetically distinct non-specifically bound pool.[4]

-

-

Parametric Imaging: Voxel-wise kinetic modeling can be performed to generate parametric images of BP, providing a visual representation of receptor availability throughout the brain.[12]

Mandatory Visualizations

Caption: G-protein coupled signaling cascade of the endogenous opioid system.

Caption: Experimental workflow for a [¹¹C]diprenorphine PET imaging study.

Caption: Diprenorphine as a non-selective antagonist of opioid receptors.

References

- 1. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic Modeling and Test–Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of buprenorphine following intravenous and intramuscular administration in male rhesus macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of 2 Formulations of Buprenorphine in Macaques (Macaca mulatta and Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissociation of buprenorphine-induced locomotor sensitization and conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation and noninvasive kinetic modeling of [11C]UCB-J PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. revvity.com [revvity.com]

- 12. Kinetic modeling and parametric imaging with dynamic PET for oncological applications: general considerations, current clinical applications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Diprenorphine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for Diprenorphine Hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development, offering critical data for formulation, storage, and analytical method development.

Core Physicochemical Properties

This compound is a potent opioid antagonist. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₂₆H₃₅NO₄·HCl |

| Molecular Weight | 462.0 g/mol |

| Appearance | White or almost white, crystalline powder[1] |

| Melting Point | 192-193°C |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery. The available quantitative and qualitative data are summarized in the tables below.

Quantitative Solubility Data

| Solvent | Solubility | Temperature | Reference |

| Ethanol | 4 mg/mL | Not Specified | [2] |

| Dilute Aqueous Acid | 8.5 mg/mL | Not Specified | [2] |

| Methanol (B129727) | 1 mg/mL | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | <8.51 mg/mL | Not Specified | [4] |

Qualitative Solubility Data

| Solvent | Solubility Description | Reference |

| Water | Sparingly soluble | [1] |

| Ethanol (96%) | Slightly soluble | [1] |

| Chloroform | Very slightly soluble | [1] |

| Ether | Practically insoluble | [1] |

pH-Dependent Aqueous Solubility

The aqueous solubility of this compound is significantly influenced by pH. A study by Völgyi et al. provides a detailed analysis of its solubility-pH profile at 25°C. The intrinsic solubility of the free base is low, and the solubility increases in acidic conditions due to the formation of the protonated species. In alkaline solutions (pH > 9), the behavior deviates from the predictions of the Henderson-Hasselbalch equation, suggesting the formation of a mixed-charge anionic dimer.[5][6][7][8][9]

Experimental Protocol: pH-Dependent Solubility Determination (Saturation Shake-Flask Method)

The following is a detailed methodology for determining the pH-dependent solubility of this compound, based on the protocol described by Völgyi et al.[6][7][8][9]

Materials and Reagents:

-

This compound

-

Britton-Robinson universal buffer (or other suitable buffer systems)

-

Sörensen phosphate (B84403) buffer (or other suitable buffer systems)

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (B78521) (KOH)

-

Potassium chloride (KCl)

-

Distilled or deionized water

-

Analytical balance

-

pH meter

-

Shaking incubator or water bath

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values covering the desired range.

-

Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each pH point.

-

Equilibration: Add a known volume of each buffer solution to the corresponding vial. The vials are then sealed and agitated in a shaking incubator at a constant temperature (e.g., 25.0 ± 0.5 °C) until equilibrium is reached. This may take 24-72 hours.[7]

-

Phase Separation: After equilibration, the suspensions are allowed to settle. A portion of each suspension is then centrifuged to separate the solid phase from the supernatant.

-

pH Measurement: The pH of the supernatant is accurately measured.

-

Concentration Analysis: The concentration of dissolved this compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Data Analysis: The solubility at each pH is plotted to generate a solubility-pH profile.

Stability Profile

Detailed stability data for this compound is limited in publicly available literature. The information that is available primarily consists of general storage recommendations and inferences from studies on structurally related opioid compounds like buprenorphine.

Storage Conditions

The recommended storage condition for this compound solid is to keep it tightly sealed at room temperature.[2] A methanol solution of this compound (1 mg/mL) is recommended to be stored at temperatures below 0°C in an airtight container, protected from light, to maintain stability for up to 12 months with less than 2% decomposition.[10]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively reported, studies on the related compound, buprenorphine, can provide insights into potential instabilities. The probable degradation pathways for opioid compounds of this class include:

-

Hydrolysis: The ester and ether linkages in the molecule could be susceptible to acid and base-catalyzed hydrolysis, especially at elevated temperatures.

-

Oxidation: The phenolic hydroxyl group and the tertiary amine are potential sites for oxidation.

Forced degradation studies on buprenorphine have shown it to be labile under oxidative stress conditions.[11]

Forced Degradation Studies (Inferred from Buprenorphine)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Based on studies of buprenorphine, a hypothetical forced degradation study for this compound would involve subjecting the compound to the following stress conditions:

-

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Alkaline Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) at room or elevated temperatures.

-

Thermal Degradation: Exposure to dry heat at various temperatures.

-

Photodegradation: Exposure to UV and visible light.

The degradation products would then be characterized using techniques such as HPLC-MS to elucidate the degradation pathways.

Experimental Workflow and Signaling Pathways

To visualize the experimental and logical workflows discussed in this guide, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for pH-Dependent Solubility Determination

Caption: Workflow for determining the pH-dependent solubility of this compound.

Logical Relationship of Stability Influencing Factors

Caption: Factors influencing the stability of this compound.

References

- 1. nhathuocngocanh.com [nhathuocngocanh.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound (1 mg/ml in Methanol) [cymitquimica.com]

- 4. apexbt.com [apexbt.com]

- 5. Salt Solubility Products of this compound, Codeine and Lidocaine Hydrochlorides and Phosphates – Novel Method of Data Analysis Not Dependent on Explicit Solubility Equations | ADMET and DMPK [pub.iapchem.org]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. [PDF] Salt Solubility Products of this compound, Codeine and Lidocaine Hydrochlorides and Phosphates - Novel Method of Data Analysis Not Dependent on Explicit Solubility Equations | Semantic Scholar [semanticscholar.org]

- 9. Salt Solubility Products of this compound, Codeine and Lidocaine Hydrochlorides and Phosphates – Novel Method of Data Analysis Not Dependent on Explicit Solubility Equations | ADMET and DMPK [pub.iapchem.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Diprenorphine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprenorphine (B84857) hydrochloride is a potent, non-selective opioid receptor antagonist.[1] It is structurally related to other opioid compounds such as buprenorphine and naloxone. Primarily utilized in veterinary medicine, it serves as a reversing agent for the profound sedative and analgesic effects of super-potent opioids like etorphine and carfentanil, which are used in the immobilization of large animals.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of diprenorphine hydrochloride, intended for an audience of researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Diprenorphine is a semi-synthetic opioid derived from thebaine, a naturally occurring alkaloid.[2] The hydrochloride salt is the commonly used form for pharmaceutical preparations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (4R,4aS,6R,7R,7aR,12bS)-3-(cyclopropylmethyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol hydrochloride | [3] |

| CAS Number | 16808-86-9 | [3] |

| Molecular Formula | C₂₆H₃₅NO₄ · HCl | [3] |

| Molecular Weight | 462.03 g/mol | [3] |

| Appearance | Colorless or nearly colorless solid | [4] |

| Melting Point | ~185 °C (for free base) | [4] |

| Solubility | Soluble in DMSO (up to 20 mM) and ethanol (B145695) (up to 25 mM). The hydrochloride salt's solubility in aqueous solutions is pH-dependent.[4][5] | [4][5] |

| pKa | 9.44 ± 0.60 (predicted for the free base) | [4] |

| Partition Coefficient (LogP) | 2.82 (calculated for the free base) | [6] |

Pharmacological Properties

This compound functions as a non-selective antagonist at all three major opioid receptors: mu (μ), delta (δ), and kappa (κ).[1] It also exhibits weak partial agonist activity, particularly at the kappa and delta receptors.[7] Its high affinity for these receptors allows it to displace potent agonists, thereby reversing their effects.

Table 2: Receptor Binding Affinity of Diprenorphine

| Receptor Subtype | Ki (nM) | Reference(s) |

| Mu (μ) | 0.072 | [4] |

| Delta (δ) | 0.23 | [4] |

| Kappa (κ) | 0.017 | [4] |

Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand.

Signaling Pathways

As an opioid receptor antagonist, this compound primarily acts by blocking the canonical G-protein coupled signaling cascade initiated by opioid agonists.

Opioid agonists typically bind to and activate opioid receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] This cascade modulates various downstream cellular processes. This compound competitively binds to the opioid receptors, preventing agonist binding and thereby blocking this signaling pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Receptor Binding Assay

This assay determines the affinity of this compound for opioid receptors using a radiolabeled ligand, such as [³H]diprenorphine.

References

- 1. [3H]diprenorphine receptor binding in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 6,14-Ethenomorphinan-7-methanol, 17-(cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-alpha,alpha-dimethyl-, hydrochloride (1:1), (5alpha,7alpha)- | C26H36ClNO4 | CID 21126664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Complete biosynthesis of opioids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental History of Diprenorphine: A Technical Guide

An in-depth exploration of the synthesis, pharmacology, and historical context of the potent opioid receptor antagonist, diprenorphine (B84857), tailored for researchers, scientists, and drug development professionals.

Diprenorphine (M5050) stands as a pivotal molecule in the landscape of opioid pharmacology. Developed in the 1960s by the pioneering research group at Reckitt & Colman (now Reckitt Benckiser), it emerged from a quest for potent analgesics with improved safety profiles. This endeavor led to the creation of the "M-series" of opioids, a class of semi-synthetic derivatives of thebaine, an alkaloid found in the opium poppy. While the initial focus was on developing powerful pain relievers like etorphine (M99), the necessity for a potent and reliable antagonist to counteract the profound effects of these agents became immediately apparent. This need directly led to the development of diprenorphine, a compound that has since become an indispensable tool in veterinary medicine and a valuable radioligand in neuroscience research.

This technical guide provides a comprehensive overview of the discovery and history of diprenorphine's development, its detailed pharmacology at opioid receptors, and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The pharmacological activity of diprenorphine is characterized by its high affinity for all three major opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—and its complex functional profile as a partial agonist and antagonist. The following tables summarize the key quantitative data from various in vitro studies.

| Parameter | Receptor | Value (nM) | Assay Type | Reference |

| Binding Affinity (Ki) | µ (mu) | 0.20 | Radioligand Binding ([³H]diprenorphine) | [1] |

| δ (delta) | 0.18 | Radioligand Binding ([³H]diprenorphine) | [1] | |

| κ (kappa) | 0.47 | Radioligand Binding ([³H]diprenorphine) | [1] |

Table 1: Diprenorphine Binding Affinity at Opioid Receptors. This table presents the equilibrium dissociation constants (Ki) of diprenorphine for the mu, delta, and kappa opioid receptors, demonstrating its high and relatively non-selective binding affinity.

| Parameter | Receptor | Activity | Assay Type | Reference |

| Functional Activity | µ (mu) | Antagonist | G protein activation assay | [2] |

| δ (delta) | Partial Agonist | G protein activation assay | [2] | |

| κ (kappa) | Partial Agonist | G protein activation assay | [2] | |

| κ (kappa) | Agonist | Guinea-pig ileum bioassay | [1] |

Table 2: Functional Activity Profile of Diprenorphine. This table outlines the functional effects of diprenorphine at the different opioid receptors, highlighting its mixed agonist-antagonist properties.

Historical Development

The story of diprenorphine is intrinsically linked to the broader history of opioid research and the quest for safer and more effective analgesics.

The Post-War Search for Novel Analgesics: In the mid-20th century, the limitations of morphine and other existing opioids, such as their addictive potential and respiratory depressant effects, spurred intensive research into novel synthetic and semi-synthetic opioids.[3][4]

The Bentley Compounds and the M-Series at Reckitt & Colman: In the 1960s, a team of researchers at Reckitt & Colman, led by Kenneth W. Bentley, began exploring a series of highly potent semi-synthetic opioids derived from thebaine.[5] This research program, which became known as the M-series, utilized the Diels-Alder reaction to create a novel class of bridged oripavine derivatives.[5] This innovative synthetic approach led to the discovery of etorphine (M99), an opioid with an analgesic potency thousands of times greater than morphine.

The immense potency of etorphine presented a significant challenge: the risk of accidental exposure to veterinarians and researchers was extremely high, and a powerful and rapidly acting antagonist was crucial for safety. This urgent need drove the development of diprenorphine (M5050).

Diprenorphine: The Designated Antagonist: Diprenorphine was specifically developed as the antidote to etorphine. Its high affinity for opioid receptors allows it to effectively displace etorphine and reverse its profound sedative and respiratory depressant effects.[6] This complementary relationship between etorphine and diprenorphine revolutionized the immobilization of large and wild animals for veterinary procedures, providing a safe and reliable method for tranquilization and subsequent reversal.[6]

Experimental Protocols

The characterization of diprenorphine's pharmacological profile has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive binding assay to determine the affinity of diprenorphine for opioid receptors using a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of diprenorphine for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]diprenorphine

-

Test compound: Diprenorphine (unlabeled)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target opioid receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In triplicate, prepare tubes containing:

-

Total Binding: Cell membranes, [³H]diprenorphine at a concentration near its Kd, and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]diprenorphine, and a high concentration of a non-labeled opioid ligand (e.g., naloxone) to saturate all specific binding sites.

-

Competitive Binding: Cell membranes, [³H]diprenorphine, and varying concentrations of unlabeled diprenorphine.

-

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled diprenorphine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of unlabeled diprenorphine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: [³⁵S]GTPγS Binding

This assay measures the ability of a compound to stimulate G protein activation upon binding to a G protein-coupled receptor (GPCR) like the opioid receptors.

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC50) or inhibitory constant (IC50) of diprenorphine at opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Assay buffer containing MgCl₂ and NaCl.

-

Agonist (for antagonist testing, e.g., DAMGO for µ receptors).

-

Test compound: Diprenorphine.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup (Agonist Testing): In triplicate, incubate cell membranes with GDP, varying concentrations of diprenorphine, and [³⁵S]GTPγS.

-

Assay Setup (Antagonist Testing): Pre-incubate cell membranes with varying concentrations of diprenorphine, followed by the addition of a fixed concentration of a known opioid agonist and [³⁵S]GTPγS.

-

Incubation: Incubate the reaction mixtures at 30°C for 60 minutes.

-

Filtration and Quantification: Terminate the reaction by rapid filtration through glass fiber filters and quantify the filter-bound radioactivity using a scintillation counter.

-

Data Analysis:

-

For agonist activity, plot the stimulated [³⁵S]GTPγS binding against the logarithm of the diprenorphine concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).

-

For antagonist activity, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the diprenorphine concentration to determine the IC50.

-

[¹¹C]Diprenorphine Positron Emission Tomography (PET) Workflow

This workflow outlines the key steps for conducting a preclinical or clinical PET imaging study using [¹¹C]diprenorphine to quantify opioid receptor availability in the brain.

Objective: To visualize and quantify the distribution and density of opioid receptors in the living brain.

Caption: Workflow for a [¹¹C]Diprenorphine PET Study.

1. Radiotracer Production:

-

[¹¹C]Carbon Dioxide Production: [¹¹C]CO₂ is produced in a cyclotron via a nuclear reaction.

-

Radiosynthesis: The [¹¹C]CO₂ is converted into a reactive methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. This is then used to methylate a precursor molecule in an automated synthesis module to produce [¹¹C]diprenorphine.[7]

-

Quality Control: The final product undergoes rigorous quality control to ensure its radiochemical purity, chemical purity, and specific activity are suitable for injection.

2. Imaging Procedure:

-

Subject Preparation: The subject (animal or human) is positioned in the PET scanner, and intravenous lines are placed for radiotracer injection and, if required, arterial blood sampling.

-

Radiotracer Injection: A bolus of [¹¹C]diprenorphine is injected intravenously.

-

Dynamic PET Scan: A dynamic scan is acquired over a period of time (e.g., 90 minutes) to measure the uptake and distribution of the radiotracer in the brain.

-

Arterial Blood Sampling (optional but recommended for full quantification): Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and to determine the fraction of unchanged parent compound versus its radioactive metabolites.

3. Data Analysis:

-

Image Reconstruction: The raw PET data is reconstructed into a series of 3D images over time.

-

Motion Correction: The images are corrected for any subject movement during the scan.

-

Kinetic Modeling: The time-activity curves from different brain regions are analyzed using pharmacokinetic models (e.g., Simplified Reference Tissue Model [SRTM] or Logan graphical analysis) to estimate the binding potential (BPND), a measure of receptor availability.[8] The arterial plasma input function, corrected for metabolites, can be used for more complex modeling.

-

Parametric Images: Parametric images of BPND are generated to visualize the distribution of opioid receptors throughout the brain.

-

Region of Interest (ROI) Analysis: Quantitative BPND values are extracted from specific brain regions of interest.

Signaling Pathways

Diprenorphine, like other opioids, exerts its effects by modulating intracellular signaling cascades upon binding to opioid receptors, which are G protein-coupled receptors (GPCRs). The primary signaling pathways involved are the G protein-dependent pathway and the β-arrestin pathway.

G Protein-Dependent Signaling

Upon binding of an agonist or partial agonist like diprenorphine (at κ and δ receptors), the opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, typically of the Gi/o family.

References

- 1. [6-O-methyl-11C]Diprenorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacology of a Novel μ-δ Opioid Receptor Heteromer-Selective Agonist Based on the Carfentanyl Template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buprenorphine - Wikipedia [en.wikipedia.org]

- 4. The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology — Centre for Evidence-Based Medicine (CEBM), University of Oxford [cebm.ox.ac.uk]

- 5. Bentley compounds - Wikipedia [en.wikipedia.org]

- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The automated radiosynthesis and purification of the opioid receptor antagonist, [6-O-methyl-11C]diprenorphine on the GE TRACERlab FXFE radiochemistry module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Combined [11C]diprenorphine PET Study and fMRI Study of Acupuncture Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

Diprenorphine as a Tool for Elucidating Opioid Receptor Heterogeneity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate nature of the opioid system, with its distinct receptor types—mu (µ), delta (δ), and kappa (κ)—presents a significant challenge and a critical area of investigation in pharmacology and drug development. Understanding the heterogeneity of these receptors is paramount for the design of novel therapeutics with improved efficacy and side-effect profiles. Diprenorphine (B84857), a potent, non-selective opioid receptor antagonist, has emerged as an invaluable pharmacological tool in this endeavor. Its high affinity across all three major opioid receptor types makes it an ideal probe for characterizing receptor populations, quantifying receptor density, and investigating the functional consequences of receptor activation. This technical guide provides a comprehensive overview of the application of diprenorphine in studying opioid receptor heterogeneity, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Introduction to Opioid Receptor Heterogeneity and the Role of Diprenorphine

The opioid receptor family, belonging to the G protein-coupled receptor (GPCR) superfamily, is primarily classified into three main types: mu (µ), delta (δ), and kappa (κ). These receptors are distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological processes, including pain perception, mood regulation, and autonomic control. The distinct pharmacological profiles of these receptor types, as well as the existence of subtypes and the potential for receptor dimerization, contribute to the complex and sometimes paradoxical effects of opioid ligands.

Diprenorphine is a non-selective opioid receptor antagonist with high affinity for µ, δ, and κ receptors. This lack of selectivity, combined with its high potency, makes it an excellent tool for researchers. In its radiolabeled forms, such as [³H]diprenorphine and [¹¹C]diprenorphine, it is extensively used in a variety of in vitro and in vivo experimental paradigms to explore the multifaceted nature of the opioid system.

Quantitative Data: Diprenorphine Binding Affinities